![molecular formula C15H20N2O2S B3916823 N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B3916823.png)
N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide
Overview
Description
N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as MMTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMTP is a pyrrolidine derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood, but it has been reported to act as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition has been shown to have anti-inflammatory and anti-tumor effects. N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been reported to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases. N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been reported to have antioxidant and anti-apoptotic effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide in lab experiments is its high purity and stability. N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been synthesized through various methods that yield high purity compounds, making it suitable for use in various experiments. However, one of the limitations of using N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative diseases. N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been reported to have neuroprotective effects, and further studies could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of its potential as a cancer therapy. N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells, and further studies could explore its potential as a chemotherapy agent. Additionally, the mechanism of action of N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood, and further studies could explore its interactions with various signaling pathways and enzymes.
Scientific Research Applications
N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(3-methylsulfanylpropyl)-2-oxo-1-phenylpyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-20-11-5-9-16-14(18)13-8-10-17(15(13)19)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXXYVGRFNJUMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNC(=O)C1CCN(C1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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